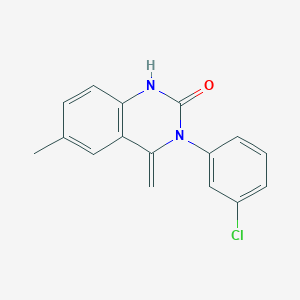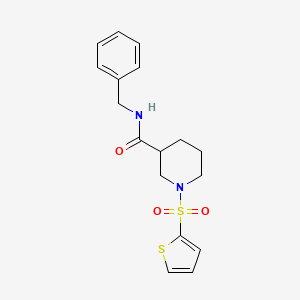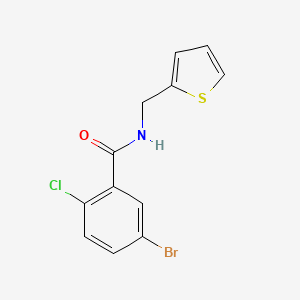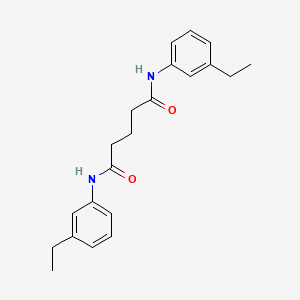
3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as CC27, is a quinazolinone derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anticancer, antifungal, and antiviral properties.
作用机制
The mechanism of action of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood. However, studies have suggested that 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been found to induce the expression of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer, antifungal, and antiviral properties, 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been found to exhibit anti-inflammatory and antioxidant activities. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes.
实验室实验的优点和局限性
One of the advantages of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is its broad-spectrum activity against a range of diseases. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is its toxicity. Studies have shown that 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone can be toxic to normal cells at high concentrations, which may limit its clinical use.
未来方向
There are several future directions for the study of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One area of research is the development of new derivatives of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, which may provide insights into its therapeutic potential. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone in animal models and clinical trials.
合成方法
The synthesis of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves the condensation of 3-chloroaniline with ethyl acetoacetate, followed by the reaction with formaldehyde and methylamine. The resulting product is then cyclized to form 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. This method has been optimized to produce high yields of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone with high purity.
科学研究应用
3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. One of the most promising applications of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is in the treatment of cancer. Studies have shown that 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone exhibits potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been found to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit tumor growth in animal models.
In addition to its anticancer properties, 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been found to exhibit antifungal and antiviral activities. It has been shown to inhibit the growth of several fungal strains, including Candida albicans and Aspergillus fumigatus. 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been found to inhibit the replication of the hepatitis B virus and the herpes simplex virus.
属性
IUPAC Name |
3-(3-chlorophenyl)-6-methyl-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-6-7-15-14(8-10)11(2)19(16(20)18-15)13-5-3-4-12(17)9-13/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUUYLCLNODIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-6-methyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5722584.png)


![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)
![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)


![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)
![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)
